molecular formula C10H15NO2 B1610415 Ethyl 2-cyano-2-cyclopentylacetate CAS No. 61788-30-5

Ethyl 2-cyano-2-cyclopentylacetate

Cat. No.: B1610415
CAS No.: 61788-30-5
M. Wt: 181.23 g/mol
InChI Key: UKDOGUMRMRNHQA-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclopentylacetate is an organic compound with the molecular formula C10H15NO2. It is a cyanoacetate derivative, characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a cyclopentyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-cyclopentylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclopentanone, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cyclopentylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., NaOH) are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclopentylacetic acid and ethanol.

    Reduction: Cyclopentylamine derivatives.

Scientific Research Applications

Ethyl 2-cyano-2-cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cyclopentylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar structure but lacks the cyclopentyl ring.

    Cyclopentylacetic acid: Similar structure but lacks the cyano and ester groups.

    Cyclopentanone: Precursor in the synthesis of ethyl 2-cyano-2-cyclopentylacetate.

Properties

IUPAC Name

ethyl 2-cyano-2-cyclopentylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDOGUMRMRNHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503827
Record name Ethyl cyano(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61788-30-5
Record name Ethyl cyano(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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